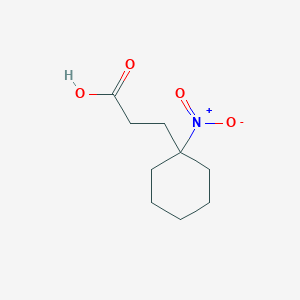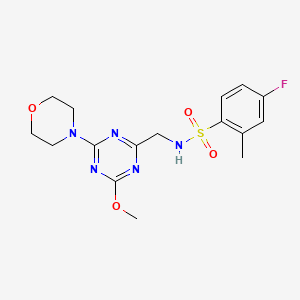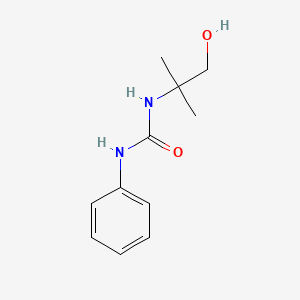![molecular formula C7H12ClNO2 B3001411 2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride CAS No. 2580204-52-8](/img/structure/B3001411.png)
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid; hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss closely related compounds, such as 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives, which are of interest due to their pharmacological properties, particularly as metabotropic glutamate receptor (mGluR) agonists with potential applications in treating conditions like schizophrenia .
Synthesis Analysis
The synthesis of related compounds has been achieved through various methods. For instance, enantiospecific synthesis of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid was accomplished from a sugar-derived cyclopentenone, using a modified Corey-Link reaction, which provided an alternative stereochemical outcome compared to traditional methods . Another approach for the synthesis of a 3-beta fluoro derivative utilized the Corey-Link methodology to create the amino acid stereogenic center . Additionally, a facile synthesis of aminobicyclo[2.2.1]heptane-2-carboxylic acids was described, involving substrate-controlled α-carboxylation and sequential chemoselective reactions .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a bicyclic framework, which provides conformational restriction and is believed to contribute to the selectivity and potency of the compounds as mGluR agonists . The introduction of substituents such as fluorine atoms and carbonyl groups has been shown to affect the interaction with mGluR2 and mGluR3 receptors, as well as the oral activity of the compounds .
Chemical Reactions Analysis
Chemical modifications of the bicyclic ring, such as the introduction of alkoxy, benzylthio, and benzylamino groups, have led to the discovery of mGluR2 antagonists with high affinity and potent antagonist activity . The synthesis of non-chiral analogues and modifications at various positions of the bicyclic ring have been explored to study the structure-activity relationships and to enhance the pharmacological profile of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their stereochemistry and the nature of the substituents. For example, the introduction of a fluorine atom can significantly alter the electron distribution and bond energy, affecting the compound's reactivity and interaction with biological targets . The enantiospecific synthesis and high enantiomeric excess (>98%) of some derivatives indicate the importance of stereochemistry in determining the biological activity and pharmacokinetic properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
Stereoselective Synthesis : This compound has been the focus of research in stereoselective synthesis. For instance, it has been synthesized as a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist with anticonvulsant and anxiolytic properties (Pedregal & Prowse, 2002). Additionally, studies have also reported on the stereoselective synthesis of related derivatives like LY354740 (Ohfune et al., 2003).
Structural Analysis : Research has focused on understanding the stereostructure of related compounds like 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Diastereomers. Such studies are crucial for comprehending the chemical and physical properties of these compounds (Palkó et al., 2005).
Pharmacology and Drug Development
Prodrug Development : Research indicates that prodrug forms of this compound, like LY354740, show improved bioavailability and potency in animal models, particularly for the treatment of anxiety disorders (Bueno et al., 2005).
Isotopic Labeling and ADME Studies : Isotopically labeled variants of this compound have been synthesized for pre-clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Such research is critical for drug development and understanding the pharmacokinetics of potential pharmaceuticals (Wheeler et al., 2005).
mGluR2 Receptor Antagonists : Studies have shown that chemical modifications of this compound lead to the discovery of potent mGluR2 (metabotropic glutamate receptor 2) antagonists. Such compounds are significant for developing new treatments for various neurological and psychiatric conditions (Yasuhara et al., 2006).
Radiolabeling and Biodistribution : Radiolabeling studies, such as those using C-11, have been conducted to understand the biodistribution of this compound's derivatives, which are potential neuroprotective drugs. Such research is pivotal in the field of neuropharmacology and for understanding drug delivery mechanisms within the brain (Yu et al., 2003).
Chemical Properties and Applications
Chemical Transformations : Research includes the synthesis and transformations of derivatives of this compound, which is essential for developing new chemical entities with potential therapeutic applications (Palkó et al., 2011).
Novel Synthesis Methods : New methods for synthesizing enantiomers and derivatives of this compound have been developed. These methods are vital for producing pharmaceuticals and understanding the chemical behavior of such compounds (Charnay-Pouget et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7(6(9)10)3-4-1-5(7)2-4;/h4-5H,1-3,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMGPSHMBURWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

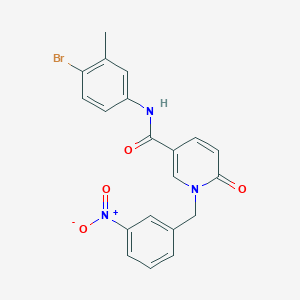
![3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3001332.png)
![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)


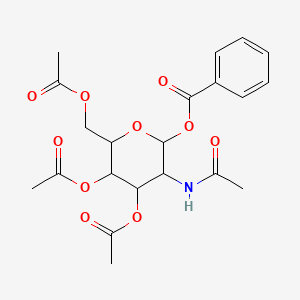
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B3001340.png)
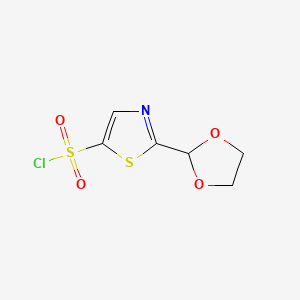
![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)
